molecular formula C14H24ClN3O B3380675 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 2031261-24-0

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No.: B3380675
CAS No.: 2031261-24-0
M. Wt: 285.81
InChI Key: CGMFWQNWANVFSI-UHFFFAOYSA-N
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Description

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a heterocyclic compound with the molecular formula C₁₄H₂₄ClN₃O and a molecular weight of 285.82 g/mol (CAS 2031261-24-0, MDL MFCD30345400). Its structure features a piperidine ring linked via a methyl group to a 1,2,4-oxadiazole moiety substituted with a cyclohexyl group. The cyclohexyl group contributes to lipophilicity, which may influence membrane permeability and target binding .

Properties

IUPAC Name

3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O.ClH/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11;/h11-12,15H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMFWQNWANVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . For the specific synthesis of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride, the reaction conditions would involve the appropriate cyclohexyl-substituted amidoxime and piperidine derivative under similar conditions.

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of corresponding amines .

Scientific Research Applications

Pharmacological Research

This compound has been investigated for its potential as a pharmacological agent. Its structural components suggest it may exhibit activity against various targets in the central nervous system (CNS). Studies have indicated that derivatives of oxadiazole compounds often show promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Antimicrobial Activity

Research has shown that piperidine derivatives can possess antimicrobial properties. The incorporation of the oxadiazole moiety may enhance this activity, making it a candidate for developing new antimicrobial agents. Preliminary studies have demonstrated efficacy against several bacterial strains, indicating its potential use in treating infections.

Anti-inflammatory Properties

Compounds similar to 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride have been explored for anti-inflammatory effects. The oxadiazole ring is known to influence inflammatory pathways, suggesting that this compound could be beneficial in managing inflammatory diseases.

Case Study 1: CNS Activity

A study published in the Journal of Medicinal Chemistry explored the CNS activity of oxadiazole derivatives. Researchers synthesized various piperidine-based compounds and evaluated their effects on anxiety-like behavior in animal models. The results indicated that certain derivatives, including those similar to our target compound, exhibited significant anxiolytic effects through modulation of GABAergic transmission.

Case Study 2: Antimicrobial Testing

In a study conducted by researchers at a university laboratory, the antimicrobial efficacy of several piperidine derivatives was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that compounds with an oxadiazole substituent showed enhanced antibacterial activity compared to their non-substituted counterparts.

Data Table of Applications

Application AreaDescriptionReferences
PharmacologicalPotential anxiolytic and antidepressant properties; modulation of CNS neurotransmitters
AntimicrobialEffective against various bacterial strains; potential for new antibiotic development
Anti-inflammatoryMay inhibit inflammatory pathways; useful in treating conditions like arthritis

Mechanism of Action

The mechanism of action of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression .

Comparison with Similar Compounds

Cycloalkyl Substituent Variations

The size and rigidity of the cycloalkyl group on the oxadiazole ring significantly impact molecular properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl Cyclohexyl C₁₄H₂₄ClN₃O 285.82 High lipophilicity; balanced steric bulk
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl Cyclobutyl C₁₂H₂₀ClN₃O 257.76 Smaller ring; reduced steric hindrance and lower molecular weight
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl Cycloheptyl C₁₅H₂₆ClN₃O 299.84 Larger ring; increased lipophilicity and potential for enhanced target affinity

Structural Implications :

  • Cyclohexyl vs. Cyclobutyl : The cyclohexyl group provides greater hydrophobicity and may improve blood-brain barrier penetration compared to the smaller cyclobutyl analog. However, cyclobutyl derivatives could exhibit better solubility .
  • Cycloheptyl : The expanded ring may enhance binding to hydrophobic pockets in biological targets but could reduce metabolic stability due to increased steric bulk .

Aromatic vs. Aliphatic Substituents

Substitution of the cycloalkyl group with aromatic or linear aliphatic chains alters electronic and steric properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl 4-Fluorophenyl C₁₄H₁₇ClFN₃O 297.76 Aromatic ring with electron-withdrawing fluorine; potential for π-π stacking interactions
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl Methoxymethyl C₉H₁₆ClN₃O₂ 241.70 Ether-containing chain; improved solubility and metabolic flexibility
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine HCl Methyl C₈H₁₃ClN₃O 199.68 Minimal steric hindrance; suitable for high-throughput synthesis

Functional Insights :

  • However, increased molecular weight may reduce solubility .
  • Methoxymethyl : The ether group introduces polarity, enhancing aqueous solubility and facilitating synthetic modifications .

Functional Group Modifications

Modifications to the oxadiazole or piperidine rings influence reactivity and pharmacokinetics.

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Key Features
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine HCl Methoxycyclopentyl C₁₄H₂₄ClN₃O₂ 301.81 Oxygenated cycloalkyl group; balance of solubility and lipophilicity
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine HCl Phenyl C₁₃H₁₅ClN₃O 263.73 Planar aromatic system; potential for enhanced rigidity and target selectivity

Comparative Analysis :

  • Methoxycyclopentyl : The methoxy group introduces hydrogen-bonding capability, which may improve interactions with polar residues in target proteins .
  • Phenyl Substitution : The planar structure of the phenyl group could restrict conformational flexibility, favoring selective binding to flat hydrophobic regions .

Biological Activity

4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities, based on recent research findings.

  • IUPAC Name : 3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
  • Molecular Formula : C₁₄H₂₄ClN₃O
  • CAS Number : 2031261-24-0
  • Molecular Weight : 285.82 g/mol

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial for inflammatory responses .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal activities. For example, studies have reported that some derivatives demonstrate notable activity against resistant strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismMIC (μg/mL)Reference
Compound AAntitumorMCF-70.24
Compound BAnti-inflammatoryIn vitro modelsNot specified
Compound CAntimicrobialStaphylococcus aureus12.5
Compound DAntifungalCandida auris0.97

Case Studies

  • Breast Cancer Models : In a study focusing on the cytotoxic effects of oxadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), several compounds showed enhanced cytotoxicity when combined with doxorubicin. This combination therapy resulted in a synergistic effect that warrants further investigation for clinical applications .
  • Inflammation Reduction : A series of experiments demonstrated that specific oxadiazole derivatives could significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : The antimicrobial efficacy of various oxadiazole derivatives was tested against both Gram-positive and Gram-negative bacteria. The results highlighted their ability to inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant strains .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 4-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride?

Answer:
Synthesis typically involves multi-step organic reactions, including cycloaddition for the oxadiazole ring and subsequent alkylation/amination. For example, analogous compounds are synthesized via condensation reactions using specific reagents like ammonium acetate buffers and controlled pH conditions . Purification often employs column chromatography with polar/non-polar solvent gradients, followed by recrystallization. Purity verification requires HPLC (≥98% purity) and 1H/13C NMR to confirm structural integrity .

Basic: How should researchers characterize the compound’s physicochemical properties for reproducibility?

Answer:
Key characterization steps include:

  • Spectroscopy : 1H/13C NMR for structural confirmation and LC-MS for molecular weight validation .
  • Thermal Analysis : Melting point determination (e.g., 175–177°C for structurally related piperidine derivatives) .
  • Solubility : Test in common solvents (DMSO, ethanol, buffer solutions) using gravimetric or UV-Vis methods .
  • Stability : Monitor under varying temperatures and pH via accelerated stability studies .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:
Yield optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for oxadiazole ring formation .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cycloaddition efficiency .
  • Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions .

Advanced: How to resolve discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?

Answer:

  • Comparative Analysis : Cross-reference with PubChem or NIST databases for analogous compounds .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict NMR shifts and validate experimental data .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade oxadiazole rings .

Advanced: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced: How to address missing toxicological data for risk assessment in preclinical studies?

Answer:

  • In Silico Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity and LD₅₀ .
  • Ames Test : Assess mutagenicity with bacterial reverse mutation assays .
  • In Vitro Cytotoxicity : Measure IC₅₀ in normal cell lines (e.g., HEK293) to gauge selectivity .

Basic: What computational tools are recommended for predicting reactivity and metabolic pathways?

Answer:

  • Reactivity : Gaussian or Schrödinger Suite for DFT-based frontier molecular orbital analysis .
  • Metabolism : Use SwissADME or MetaPrint2D to predict CYP450-mediated oxidation sites .

Advanced: How to mitigate solubility challenges in biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in liposomes or PLGA nanoparticles for improved bioavailability .
  • pH Adjustment : Prepare buffer solutions (e.g., PBS at pH 7.4) for ionic derivatives .

Advanced: How to design comparative studies with structural analogs to identify SAR trends?

Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., cyclohexyl vs. phenyl groups) .
  • Activity Cliff Analysis : Use 3D-QSAR (e.g., CoMFA) to correlate structural changes with potency .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to map binding interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

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